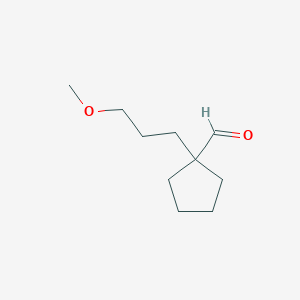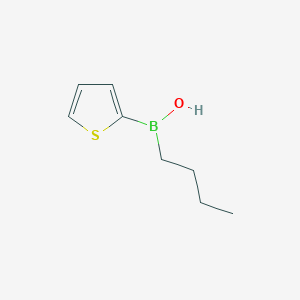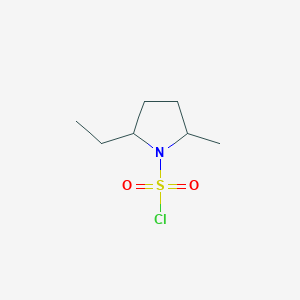
2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 2-Ethyl-5-methylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the modification of biological molecules for research purposes.
Medicine: The compound is explored for its potential use in drug development and as a reagent in pharmaceutical research.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethyl-5-methylpyrrolidine-1-sulfonyl chloride include other sulfonyl chlorides and pyrrolidine derivatives. These compounds share similar reactivity patterns but differ in their specific substituents and applications. For example, pyrrolidine-2,5-diones and prolinol derivatives are also used in medicinal chemistry and have unique biological profiles .
Would you like more detailed information on any specific section?
Propriétés
Formule moléculaire |
C7H14ClNO2S |
|---|---|
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
2-ethyl-5-methylpyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-3-7-5-4-6(2)9(7)12(8,10)11/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KNALMJBJXANLTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



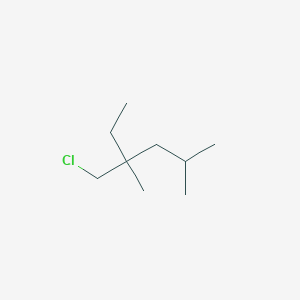
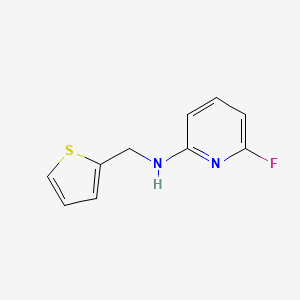
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
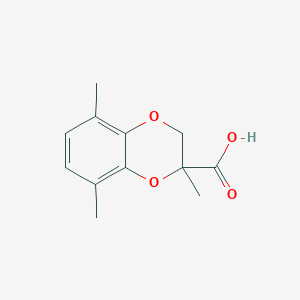
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)
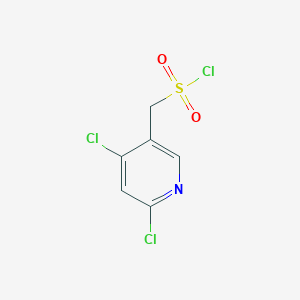
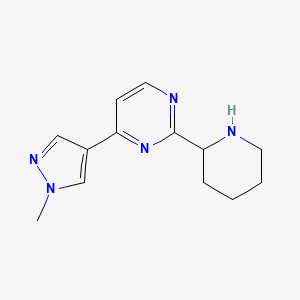
![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
